In Vitro Potency Against TAS2R8: S6821 Demonstrates Superior IC50 Relative to Lead Analog S7958
In a direct head-to-head comparison using a cell-based functional assay measuring inhibition of TAS2R8 activation, S6821 exhibited an IC50 of 0.035 μM (35 nM), while its closest structural analog, S7958, showed an IC50 of 0.06 μM (60 nM) [1]. This represents a 1.7-fold improvement in potency for S6821 relative to S7958 under identical assay conditions, establishing S6821 as the more potent TAS2R8 antagonist within this lead series [2].
| Evidence Dimension | Inhibition of TAS2R8 receptor activation |
|---|---|
| Target Compound Data | IC50 = 0.035 μM (35 nM) |
| Comparator Or Baseline | S7958: IC50 = 0.06 μM (60 nM) |
| Quantified Difference | 1.7-fold lower IC50 (more potent) |
| Conditions | Cell-based functional assay measuring TAS2R8-mediated calcium mobilization; recombinant human TAS2R8 stably expressed in cells co-expressing Gα16-gust44 chimera |
Why This Matters
The 1.7-fold potency advantage for S6821 translates to a proportionally lower effective concentration required to achieve equivalent bitterness suppression in complex formulations, potentially reducing material costs and minimizing the impact on product flavor profiles.
- [1] MedChemExpress. S6821 Product Datasheet (IC50 = 0.035 μM). S7958 Product Datasheet (IC50 = 0.06 μM). View Source
- [2] Fotsing JR, Darmohusodo V, Patron AP, et al. Discovery and Development of S6821 and S7958 as Potent TAS2R8 Antagonists. J Med Chem. 2020;63(9):4957-4977. PMID: 32330040. View Source
